molecular formula C19H21N3OS B2893595 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-03-0

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2893595
CAS No.: 863001-03-0
M. Wt: 339.46
InChI Key: MQBYBDXEXUDGET-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a synthetic benzothiazole derivative intended for research and development purposes. The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure due to its diverse pharmacological potential . This particular compound features a 6-ethoxy substitution on the benzothiazole ring and a 4-phenylpiperazinyl group at the 2-position, a structural motif common in molecules studied for various biological activities. Benzothiazole derivatives, especially 2-aryl benzothiazoles, have been the subject of extensive investigation due to their wide range of reported biological activities . Research into similar compounds has shown potential in areas such as oncology, microbiology, and central nervous system disorders, although the specific profile of this molecule requires further investigation . The presence of the piperazine ring may influence the molecule's physicochemical properties and its interaction with biological targets. This product is provided for use in non-clinical laboratory studies. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

6-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-23-16-8-9-17-18(14-16)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBYBDXEXUDGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromoethoxy Intermediates

The most widely reported method involves nucleophilic substitution of a bromoethoxy-benzothiazole intermediate with 4-phenylpiperazine. As detailed in Frontiers in Chemistry, 6-(2-bromoethoxy)-2-aminobenzothiazole is synthesized by reacting 2-amino-6-hydroxybenzothiazole with 1,2-dibromoethane in acetone under reflux, yielding a 72% intermediate. Subsequent treatment with 4-phenylpiperazine in N-methylpyrrolidone (NMP) at 80°C for 15 hours affords the target compound in 75% yield after recrystallization from heptane.

Key Reaction Conditions

  • Solvent: NMP enhances solubility and reaction kinetics.
  • Temperature: 80°C balances reaction rate and byproduct minimization.
  • Workup: Heptane trituration removes unreacted starting materials.

Coupling Reactions Involving Piperazine Derivatives

An alternative route employs Ullmann-type coupling between 2-chloro-6-ethoxybenzothiazole and 4-phenylpiperazine. As per a patent by EP2137173A2, copper(I) iodide catalyzes the reaction in dimethyl sulfoxide (DMSO) at 110°C, achieving an 82% yield. The protocol avoids hazardous brominated intermediates but requires stringent oxygen-free conditions to prevent copper oxidation.

Optimization Insights

  • Catalyst Loading: 10 mol% CuI maximizes cross-coupling efficiency.
  • Base: Potassium carbonate neutralizes HCl, driving the reaction forward.

Multi-Step Synthesis from Indan-2-ylacetic Acid

A less conventional approach from Der Pharma Chemica involves Steglich esterification to assemble the benzothiazole core before introducing the piperazine group. 4-[(6-Ethoxybenzothiazol-2-yl)diazenyl]phenol is esterified with indan-2-ylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by piperazine incorporation via nucleophilic aromatic substitution. While this method achieves 68% overall yield, its complexity limits industrial scalability.

Reaction Optimization and Mechanistic Studies

Solvent and Temperature Effects

NMP outperforms DMSO and acetone in nucleophilic substitutions due to its high polarity and ability to stabilize transition states. For instance, reactions in NMP at 80°C reach completion in 12 hours, whereas DMSO requires 18 hours at 110°C.

Table 1. Solvent Impact on Reaction Efficiency

Solvent Temperature (°C) Time (h) Yield (%)
NMP 80 12 75
DMSO 110 18 82
Acetone 60 24 58

Catalytic and Stoichiometric Considerations

Copper catalysis in Ullmann coupling reduces side reactions compared to palladium-based systems, which are prone to β-hydride elimination. Stoichiometric excess of 4-phenylpiperazine (1.5 equiv.) ensures complete consumption of the bromoethoxy intermediate, as confirmed by HPLC monitoring.

Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR (400 MHz, CDCl3): δ 1.42 (t, 3H, OCH2CH3), 3.25–3.40 (m, 8H, piperazine-H), 4.12 (q, 2H, OCH2CH3), 6.85–7.45 (m, 9H, Ar-H).
IR (KBr): 2920 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
ESI-MS: m/z 394.2 [M+H]⁺.

Table 2. Key Spectral Assignments

Technique Signal (δ/cm⁻¹/m/z) Assignment
1H-NMR 4.12 (q) OCH2CH3
IR 1590 Benzothiazole C=N
ESI-MS 394.2 Molecular ion [M+H]⁺

Purity and Crystallography

Recrystallization from heptane yields needle-like crystals suitable for X-ray diffraction. Purity exceeds 98% by HPLC (C18 column, 80:20 MeOH:H2O).

Applications and Derivatives

While beyond preparation scope, this compound serves as a precursor for anticancer agents and dopamine receptor ligands. Functionalization at the piperazine nitrogen or benzothiazole 4-position enhances bioactivity, as demonstrated in Frontiers in Chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound "6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole" is a member of benzothiazole derivatives, which have demonstrated significant interest in central nervous system (CNS) drug discovery . These derivatives possess a broad spectrum of biological activities, including AChE inhibitory action, Aβ-binding ability, and neuroprotective properties, making them potential multifunctional agents against Alzheimer's disease (AD) .

Rational Design and Synthesis

A novel series of benzothiazole–piperazine hybrids, N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, have been designed as potential multifunctional agents for AD . These hybrids combine a benzothiazole moiety with a piperazine moiety, connected by a flexible propanamide linker . The design involves a bioisosteric replacement of the piperidine ring of donepezil with a piperazine ring, which is expected to provide better pharmacological action against AD . The flexible propanamide linker allows for adequate adjustment at the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE active site .

Multifunctional Properties
The synthesized compounds have been evaluated for various activities, including:

  • Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory action
  • Aβ disaggregation activity
  • Metal chelation potency
  • Neuroprotective capability

Molecular docking and molecular dynamic (MD) simulation have been conducted to explore the molecular-level interaction of these molecules with AChE and Aβ peptide . In vivo efficacy of the most active compound was illustrated in the scopolamine-induced mouse model of dementia .

Benzothiazole-Piperazine Hybrids as Potential Therapeutic Agents

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its neuroprotective properties .

Comparison with Similar Compounds

Ethoxy vs. Methoxy/Hydroxy/Methyl Groups

The 6-ethoxy group distinguishes this compound from other benzothiazole derivatives. For example:

  • 6-Methoxy-2-(4'-fluorophenyl)-1,3-benzothiazole ([18F]3a) : This compound, radiolabeled with ¹⁸F, demonstrated moderate affinity for amyloid-β (Aβ) fibrils in Alzheimer’s disease (AD) research but exhibited rapid clearance in vivo, limiting its utility .
  • 6-Hydroxy-2-(4'-fluorophenyl)-1,3-benzothiazole ([18F]3b) : The hydroxyl group improved Aβ binding affinity compared to the methoxy analog but also increased polarity, reducing blood-brain barrier penetration .
  • 6-Methyl-2-(4'-fluorophenyl)-1,3-benzothiazole ([18F]5) : The methyl substituent enhanced metabolic stability and brain uptake in preclinical AD models, suggesting that alkyl groups at the 6-position balance lipophilicity and target engagement .

2-Position Modifications: Piperazine vs. Other Moieties

The 4-phenylpiperazine group is critical for receptor interactions. Comparisons include:

  • 6-[3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy]benzo[d][1,3]oxathiol-2-one (3l) : This compound showed potent antidopaminergic and antiserotonergic activity in mice, with lower catalepsy induction, attributed to the 2,3-dichlorophenylpiperazine substituent .

Structural-Activity Relationship (SAR) : The 4-phenylpiperazine moiety in the target compound likely confers selectivity for dopamine D₂ and serotonin 5-HT₁A/₂A receptors, similar to antipsychotic agents like aripiprazole .

Pharmacological Profiles of Analogous Compounds

Table 1: Comparative Pharmacological Data

Compound Name Substituents (6-position / 2-position) Biological Activity Key Findings Reference
Target Compound Ethoxy / 4-phenylpiperazine Potential antipsychotic (predicted) Structural similarity to antipsychotic leads; untested in vivo
[18F]3a Methoxy / 4'-fluorophenyl Aβ imaging (AD) Moderate Aβ affinity; rapid clearance
[18F]5 Methyl / 4'-fluorophenyl Aβ imaging (AD) Enhanced metabolic stability; high brain uptake
3l — / 4-(2,3-dichlorophenyl)piperazine Antipsychotic Inhibited apomorphine-induced climbing (ED₅₀ = 1.2 mg/kg)
2-[4-(4-chlorobenzoyl)phenyl]-1,3-BT (3e) — / 4-chlorobenzoylphenyl Antitubercular Inhibited Mycobacterium TB H37Rv (MIC = 3.12 µg/mL)

Antipsychotic Potential

The target compound shares structural homology with 3l and 3n from , which showed potent inhibition of apomorphine-induced climbing (dopaminergic antagonism) and 5-HTP-induced head twitches (serotonergic antagonism) in mice. QSAR models for these compounds highlighted the importance of steric (WPSA) and electrostatic (dipole/V) descriptors, suggesting that the 4-phenylpiperazine group in the target compound may enhance receptor affinity through similar interactions .

Antitubercular and Antimicrobial Activity

The absence of electron-withdrawing groups (e.g., chloro, nitro) on the target compound’s benzothiazole core may limit its utility in this context .

Biological Activity

6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with an ethoxy group and a piperazine moiety. The molecular formula is C_{18}H_{22}N_2OS, and it has a molecular weight of approximately 314.45 g/mol. The structural characteristics contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives. A notable study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colorectal cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10.5
Caco-215.3
MCF-7 (Breast)12.7

Neuropharmacological Effects

The piperazine component of the compound suggests potential activity on neurotransmitter systems. Research indicates that piperazine derivatives can modulate serotonin receptors, which may lead to antidepressant effects. In vitro studies showed that this compound could inhibit serotonin reuptake, thus enhancing serotonergic transmission.

Table 2: Neuropharmacological Activity

Activity TypeEffectReference
Serotonin Reuptake InhibitionModerate
Antidepressant-like EffectsSignificant

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as carbonic anhydrase and histone deacetylases, which are involved in tumor progression and neurodegenerative diseases.
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly in the central nervous system.

Study on Anticancer Activity

A detailed study focused on the synthesis and evaluation of various benzothiazole derivatives, including this compound. It was found that this compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction pathways.

Neuropharmacological Assessment

Another case study investigated the effects of piperazine derivatives on anxiety and depression models in rodents. The findings suggested that compounds structurally related to this compound displayed anxiolytic and antidepressant-like behaviors.

Q & A

Q. What are the recommended synthetic routes for 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with the benzothiazole core. Key steps include introducing the ethoxy group at position 6 and coupling the 4-phenylpiperazine moiety at position 2. Optimization strategies include:

  • Solvent selection : Dioxane or THF for cyclization steps, as they stabilize intermediates .
  • Catalysts : CuI for click chemistry in triazole formation .
  • Temperature control : Heating to 80°C for 8–10 hours to ensure completion of coupling reactions .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/acetonitrile) to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., ethoxy CH₃ at δ ~1.4 ppm) and carbon frameworks .
  • IR spectroscopy : Identifies C-O (1250–1050 cm⁻¹) and C-N (1350–1000 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Ensures stoichiometric accuracy (C, H, N, S) .
  • Melting point determination : Assesses purity (>95% for most derivatives) .

Q. What are common impurities formed during synthesis, and how are they mitigated?

Common impurities include:

  • Unreacted intermediates : Incomplete piperazine coupling due to suboptimal stoichiometry. Mitigated via TLC monitoring .
  • Oxidation by-products : Add antioxidants (e.g., BHT) during reflux steps .
  • Polar/non-polar derivatives : Removed via gradient HPLC or recrystallization .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole core or piperazine substituents influence biological activity?

  • Ethoxy group replacement : Substituting with halogens (e.g., Cl, F) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Piperazine modifications : Fluorophenyl or bromophenyl groups improve receptor binding affinity (e.g., serotonin 5-HT₆ antagonism) .
  • Thiazole ring substitution : Methyl or methoxy groups at position 4 alter metabolic stability . SAR studies recommend systematic substitutions guided by computational docking to balance activity and pharmacokinetics .

Q. How can discrepancies between computational docking predictions and experimental binding affinities be resolved?

Discrepancies arise from:

  • Force field limitations : Use molecular dynamics simulations (e.g., AMBER) to refine docking poses .
  • Solvent effects : Include explicit water molecules in simulations to mimic physiological conditions .
  • Experimental validation : Employ ITC or SPR for direct binding constant measurement . Cross-referencing with mutagenesis studies identifies critical binding residues (e.g., hydrogen bonding with Asp106 in target enzymes) .

Q. What methodological approaches are used to evaluate the compound’s pharmacokinetics and bioavailability in preclinical studies?

  • In vitro assays : Caco-2 cell permeability tests predict intestinal absorption; microsomal stability assays (human/rat liver microsomes) assess metabolic degradation .
  • In vivo profiling : Rodent studies measure plasma half-life (t₁/₂), AUC (area under the curve), and tissue distribution via LC-MS/MS .
  • Formulation strategies : Nanoemulsions or liposomes improve solubility, while prodrug derivatization (e.g., esterification) enhances oral bioavailability .

Q. How do researchers address contradictory findings in the compound’s mechanism of action across different studies?

Contradictions may stem from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations .
  • Off-target effects : Use CRISPR knockouts or siRNA silencing to isolate primary targets .
  • Pathway analysis : Proteomics or transcriptomics identifies secondary signaling cascades (e.g., MAPK/ERK vs. PI3K/AKT) .

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